THZ2

Descripción

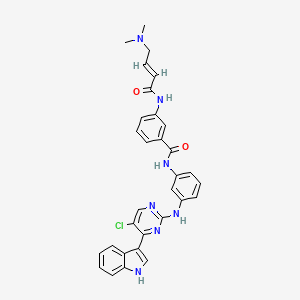

Structure

3D Structure

Propiedades

IUPAC Name |

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28ClN7O2/c1-39(2)15-7-14-28(40)35-21-9-5-8-20(16-21)30(41)36-22-10-6-11-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-13-4-3-12-24(25)27/h3-14,16-19,33H,15H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b14-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONRCZUZCHXWBD-VGOFMYFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604810-84-5 | |

| Record name | THZ2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1604810-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide (THZ1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide, a compound also known as THZ1. THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and cell cycle progression. This document details the multi-step synthetic route, providing explicit experimental protocols for the preparation of key intermediates and the final compound. Quantitative data, including reaction yields and characterization, are summarized for clarity. Furthermore, this guide illustrates the mechanism of action of THZ1 through detailed signaling pathway and experimental workflow diagrams.

Introduction

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide (THZ1) is a small molecule inhibitor that has garnered significant interest in the field of oncology.[1] By covalently targeting a unique cysteine residue (Cys312) outside of the canonical kinase domain of CDK7, THZ1 effectively inhibits its enzymatic activity.[2] This inhibition disrupts the transcription of key oncogenes, such as MYC, and induces apoptosis in various cancer cell lines, making it a promising candidate for further drug development.[1][2] This guide serves as a technical resource for the chemical synthesis and biological context of THZ1.

Synthetic Pathway Overview

The synthesis of THZ1 is a multi-step process that involves the construction of a central pyrimidine core, followed by sequential amide bond formations to attach the indole and the acrylamide side chains. The overall synthetic workflow is depicted below.

References

Covalent Inhibition of CDK7 by THZ1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for the initiation and elongation phases of transcription.[1][2][3][4] Additionally, CDK7 acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle transitions.[1][2] Given its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a compelling therapeutic target.

THZ1 is a highly potent and selective covalent inhibitor of CDK7.[5] It exhibits a unique mechanism of action by forming a covalent bond with a cysteine residue located outside the ATP-binding pocket of CDK7, leading to irreversible inhibition.[5] This technical guide provides an in-depth overview of the covalent inhibition of CDK7 by THZ1, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays.

Mechanism of Covalent Inhibition

THZ1 achieves its high potency and selectivity through a unique mechanism that involves both reversible binding to the ATP pocket and subsequent irreversible covalent bond formation. The warhead of THZ1, an acrylamide group, reacts with the thiol side chain of cysteine 312 (Cys312) on CDK7. This cysteine residue is located in a region outside of the highly conserved kinase domain, contributing to the selectivity of THZ1 for CDK7 over other kinases. The formation of this covalent bond leads to the irreversible inactivation of CDK7's kinase activity.

Quantitative Data on THZ1 Activity

The inhibitory potency of THZ1 has been extensively characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for THZ1's activity against CDK7 and its anti-proliferative effects in different cancer cell lines.

Table 1: In Vitro Inhibitory Activity of THZ1 against CDK7

| Assay Type | Parameter | Value (nM) | Reference |

| Kinase Binding Assay | IC50 | 3.2 | [6][7] |

| In Vitro Kinase Assay | IC50 | 9.7 | [8] |

Table 2: Anti-proliferative Activity of THZ1 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | [7] |

| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | [7] |

| MEC1 | Chronic Lymphocytic Leukemia (CLL) | 45 | [2][9] |

| MEC2 | Chronic Lymphocytic Leukemia (CLL) | 30 | [2][9] |

| C2C12 | Myoblast | >200 (up to 600) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the covalent inhibition of CDK7 by THZ1.

In Vitro Kinase Assay

This assay measures the ability of THZ1 to inhibit the enzymatic activity of CDK7 in a cell-free system.

Materials:

-

Recombinant active CDK7/Cyclin H/MAT1 complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Substrate (e.g., a peptide derived from the RNAPII CTD)

-

THZ1 (dissolved in DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare a serial dilution of THZ1 in DMSO.

-

In a 384-well plate, add the kinase buffer.

-

Add the THZ1 dilutions to the wells.

-

Add the recombinant CDK7 complex to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction at 30°C for a specific time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each THZ1 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of THZ1 on the viability of cancer cells by measuring intracellular ATP levels.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

THZ1 (dissolved in DMSO)

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of THZ1 in cell culture medium.

-

Remove the existing medium from the wells and add the medium containing the THZ1 dilutions. Include wells with DMSO as a vehicle control.

-

Incubate the plates for a specific duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Target Engagement Assay (Competitive Pulldown)

This assay confirms that THZ1 directly binds to CDK7 within a cellular context using a biotinylated version of THZ1 (bio-THZ1).

Materials:

-

Cells of interest

-

THZ1

-

Biotinylated THZ1 (bio-THZ1)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-conjugated beads (e.g., magnetic beads)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE sample buffer

-

Antibodies against CDK7 and loading control (e.g., β-actin)

Procedure:

-

Treat cells with either DMSO (vehicle), a high concentration of non-biotinylated THZ1, or are left untreated.

-

Lyse the cells and quantify the protein concentration.

-

Incubate the cell lysates with bio-THZ1 for a specified time to allow for binding to CDK7.

-

Add streptavidin beads to the lysates and incubate to pull down the bio-THZ1-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binders.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

-

Probe the membrane with antibodies against CDK7 to detect the amount of CDK7 pulled down in each condition.

-

A reduced signal in the lane pre-treated with non-biotinylated THZ1 compared to the untreated lane confirms specific binding of THZ1 to CDK7.

Precision Run-On sequencing (PRO-seq)

This technique maps the positions of active RNA polymerases genome-wide to assess the impact of THZ1 on transcription.

Materials:

-

Cells treated with THZ1 or DMSO

-

Nuclear run-on buffer

-

Biotin-NTPs

-

Streptavidin beads

-

RNA extraction and library preparation kits

Procedure:

-

Treat cells with THZ1 or DMSO for the desired time.

-

Isolate nuclei and perform a nuclear run-on reaction in the presence of biotin-NTPs, which are incorporated into nascent transcripts.

-

Isolate total RNA and fragment it.

-

Isolate the biotin-labeled nascent RNA using streptavidin beads.

-

Perform 3' and 5' adapter ligation to the isolated RNA fragments.

-

Reverse transcribe the RNA to cDNA.

-

Amplify the cDNA library via PCR.

-

Sequence the library using a next-generation sequencing platform.

-

Analyze the sequencing data to map the locations and density of active RNA polymerases across the genome, comparing THZ1-treated samples to controls.

Visualizations

CDK7 Signaling Pathway

The following diagram illustrates the dual role of CDK7 in regulating both transcription and the cell cycle.

Caption: Dual roles of CDK7 in transcription and cell cycle regulation and its inhibition by THZ1.

Experimental Workflow for Characterizing THZ1

The following diagram outlines the key experimental steps to characterize the covalent inhibition of CDK7 by THZ1.

Caption: Experimental workflow for characterizing the covalent CDK7 inhibitor THZ1.

References

- 1. researchgate.net [researchgate.net]

- 2. CDK7 Gene: Role in Cell Cycle, Transcription, and Cancer [learn.mapmygenome.in]

- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdk-7 is required for mRNA transcription and cell cycle progression in Caenorhabditis elegans embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]

- 6. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Biological Landscape of 5-Chloro-4-(1H-indol-3-yl)pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of 5-chloro-4-(1H-indol-3-yl)pyrimidine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The unique structural amalgamation of the indole nucleus and the pyrimidine ring, further substituted with a chloro group, has given rise to a plethora of derivatives with potent and varied pharmacological profiles. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visually represents the signaling pathways implicated in their mechanism of action, offering a comprehensive resource for researchers in drug discovery and development.

Antiproliferative and Kinase Inhibition Activity

A significant body of research has focused on the anticancer potential of 5-chloro-4-(1H-indol-3-yl)pyrimidine derivatives. These compounds have demonstrated notable efficacy as inhibitors of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Several studies have highlighted the potent inhibitory activity of these derivatives against both wild-type (WT) and mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Table 1: Antiproliferative and EGFR Inhibitory Activity of 5-Chloro-indole Derivatives

| Compound ID | Modification | Mean GI₅₀ (nM) | EGFRWT IC₅₀ (nM) | EGFRT790M IC₅₀ (nM) | Reference |

| 5f | p-2-methyl pyrrolidin-1-yl (Scaffold A) | 29 | 68 ± 5 | 9.5 ± 2 | [1] |

| 5g | p-4-morpholin-1-yl (Scaffold A) | 31 | 74 ± 5 | 11.9 ± 3 | [1] |

| 5d | p-N,N-dimethylamino (Scaffold A) | 36 | 85 ± 5 | Not Reported | [1] |

| 3e | m-piperidin-1-yl | Not Reported | 68 | Not Reported | [2] |

| Erlotinib | Reference Drug | 33 | 80 ± 5 | Not Reported | [1][2] |

| Osimertinib | Reference Drug | Not Reported | Not Reported | 8 ± 2 | [1] |

Scaffold A refers to 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides.[1]

The data clearly indicates that derivatives 5f and 5g exhibit potent antiproliferative activity, with GI₅₀ values superior to the reference drug erlotinib.[1] Notably, these compounds also demonstrate significant inhibitory activity against the T790M mutant of EGFR, a common mechanism of resistance to first-generation EGFR inhibitors.[1] Compound 3e also shows strong EGFR inhibition, being 1.2-fold more potent than erlotinib.[2]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Tumor angiogenesis, the formation of new blood vessels, is a critical process for cancer growth and metastasis, primarily mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). A series of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines were designed as ATP-competitive VEGFR-2 inhibitors. Biological evaluation identified a lead compound from this series as a potent and selective VEGFR-2 inhibitor, with activity comparable to the established drugs sunitinib and semaxinib.[3]

Apoptosis Induction

Beyond direct enzyme inhibition, some 5-chloro-indole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.

Table 2: Effect of 5-Chloro-indole Derivatives on Apoptotic Markers in Panc-1 Cells

| Compound | Caspase-3 Level (pg/mL) | Reference |

| 5f | 560.2 ± 5.0 | [1] |

| 5g | 542.5 ± 5.0 | [1] |

| Staurosporine | 503.2 ± 4.0 | [1] |

Compounds 5f and 5g significantly increased the levels of caspase-3, a key executioner caspase in the apoptotic pathway, to a greater extent than the reference compound staurosporine.[1] These compounds also elevated the levels of caspase-8 and the pro-apoptotic protein Bax, further confirming their pro-apoptotic activity.[1]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.

In Vitro Antiproliferative Assay

The antiproliferative activity of the synthesized compounds was evaluated against a panel of human cancer cell lines. The cell lines were seeded in 96-well plates and incubated for 24 hours. Subsequently, the cells were treated with various concentrations of the test compounds and incubated for a further 48 hours. The cell viability was determined using a standard sulforhodamine B (SRB) assay. The concentration of the compound that causes 50% growth inhibition (GI₅₀) was calculated from the dose-response curves.

EGFR Kinase Inhibitory Assay

The ability of the compounds to inhibit EGFR kinase activity was measured using a kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction. The kinase, substrate, and test compounds were incubated in the reaction buffer. The reaction was initiated by the addition of ATP. After incubation, a detection reagent was added, and the luminescence, which is proportional to the amount of ADP produced, was measured using a plate reader. The IC₅₀ values were determined by plotting the percentage of inhibition against the compound concentration.

Caspase-3 Colorimetric Assay

The levels of active caspase-3 in cell lysates were determined using a colorimetric assay kit. The assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after its cleavage from the labeled substrate DEVD-pNA by caspase-3. Cell lysates were incubated with the substrate, and the absorbance was measured at 405 nm. The concentration of the pNA released from the substrate is proportional to the caspase-3 activity.

Signaling Pathways and Mechanisms of Action

The biological effects of 5-chloro-4-(1H-indol-3-yl)pyrimidine derivatives are intrinsically linked to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

Caption: Inhibition of the EGFR signaling cascade by 5-chloro-4-(1H-indol-3-yl)pyrimidine derivatives.

References

- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of THZ1: A Covalent Inhibitor Selectively Targeting CDK7

A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide explores the discovery, mechanism of action, and preclinical characterization of THZ1, a first-in-class selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). THZ1 has emerged as a powerful chemical probe to investigate the roles of CDK7 in transcription and cell cycle control, and as a promising therapeutic lead for cancers exhibiting transcriptional addiction.

Introduction to CDK7 as a Therapeutic Target

Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in fundamental cellular processes. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, thereby regulating cell cycle progression.[1][2] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in the initiation and elongation phases of transcription.[3][4] Given its central role in regulating transcription, particularly of genes with super-enhancers that drive oncogenic programs, CDK7 has become an attractive target for cancer therapy.[1][5]

The Discovery of THZ1

THZ1 was identified through a cell-based screening of a library of both known and novel ATP-site directed kinase inhibitors.[5] The screening aimed to identify compounds that could inhibit cell proliferation, leading to the discovery of a phenylaminopyrimidine scaffold with a cysteine-reactive acrylamide moiety.[5] This compound, THZ1, demonstrated potent, low-nanomolar inhibition of CDK7 activity.[5]

Mechanism of Action: A Unique Covalent Inhibition

THZ1 employs a unique mechanism that combines binding to the ATP-site with an allosteric covalent interaction, which is key to its potency and selectivity.[5][6][7] It covalently binds to a cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7.[3][5][8] This covalent modification is irreversible and leads to sustained inhibition of CDK7's kinase activity.[5][8] The uniqueness of Cys312 to CDK7 within the CDK family provides a structural basis for the selectivity of THZ1.[5]

Signaling Pathway of CDK7 and Inhibition by THZ1

Caption: CDK7's role in transcription and its inhibition by THZ1.

Quantitative Pharmacological Data

The potency and selectivity of THZ1 have been characterized through various biochemical and cell-based assays.

Table 1: In Vitro Kinase Inhibitory Activity of THZ1

| Target | IC50 (nM) | Assay Type | Reference |

| CDK7 | 3.2 | Kinase Binding Assay | [6][9] |

| CDK12 | Higher concentrations than CDK7 | Kinase Activity Assay | [5] |

Table 2: Anti-proliferative Activity of THZ1 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | [9] |

| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | [9] |

| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Not specified | [6] |

| NALM6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Not specified | [10] |

| REH | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Not specified | [10] |

| Multiple Myeloma (MM) cell lines | Multiple Myeloma | Potent inhibition | [2][11] |

| Cholangiocarcinoma (CCA) cell lines | Cholangiocarcinoma | <500 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the findings related to THZ1.

Kinase Inhibition Assays

Objective: To determine the in vitro potency and selectivity of THZ1 against CDK7 and other kinases.

Methodology:

-

Time-Dependent LanthaScreen® Eu Kinase Binding Assay: This assay was used to demonstrate the time-dependent inhibition of CDK7 by THZ1, which is characteristic of covalent inhibitors.[5] The assay was conducted at different time points (e.g., 20, 60, and 180 minutes).[5]

-

In Vitro Kinase Activity Assay with Recombinant CAK Complex: Recombinant CAK complex (CDK7/Cyclin H/MAT1) was incubated with THZ1 in a dose-response format.[5] The reaction was initiated by the addition of ATP, and the phosphorylation of a substrate (e.g., RNAPII CTD) was measured.[5] Pre-incubation of THZ1 with the CAK complex before ATP addition was performed to assess the increase in inhibitory activity, further confirming covalent binding.[5]

Cell Viability and Proliferation Assays

Objective: To assess the anti-proliferative effects of THZ1 on cancer cell lines.

Methodology:

-

Cell Treatment: Cancer cell lines were treated with various concentrations of THZ1 or DMSO (vehicle control) for a specified period (e.g., 72 hours).[10]

-

Viability Measurement: Cell viability was determined using standard methods such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter was performed to assess the effect of THZ1 on cell proliferation.[10]

Covalent Binding Assays

Objective: To confirm the covalent interaction of THZ1 with CDK7.

Methodology:

-

Biotinylated THZ1 (bio-THZ1) Pulldown: A biotinylated analog of THZ1 was incubated with recombinant CAK complex or cellular lysates.[5] Biotinylated proteins were then pulled down using streptavidin beads and analyzed by SDS-PAGE and immunoblotting to detect CDK7.[5]

-

Competition Assay: To demonstrate target engagement in cells, cells were pre-treated with increasing concentrations of non-biotinylated THZ1 before incubation with bio-THZ1.[5] A dose-dependent decrease in the bio-THZ1 signal for CDK7 confirmed specific covalent binding.[5]

-

Inhibitor Washout Experiments: Cells were treated with THZ1 for a defined period (e.g., 4 hours), after which the medium containing the inhibitor was removed.[8] The cells were then cultured in inhibitor-free medium, and the persistence of downstream effects (e.g., inhibition of RNAPII CTD phosphorylation) was monitored over time to confirm irreversible inhibition.[8]

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity and tolerability of THZ1 in animal models.

Methodology:

-

Xenograft Models: Human cancer cell lines (e.g., KOPTK1 T-ALL, multiple myeloma) were implanted into immunodeficient mice to establish xenograft tumors.[6][13]

-

THZ1 Administration: Once tumors were established, mice were treated with THZ1 (e.g., 10 mg/kg, intravenously or intraperitoneally) or vehicle control.[6][8]

-

Efficacy Assessment: Tumor growth was monitored over time. At the end of the study, tumors were excised and weighed.[13]

-

Toxicity Evaluation: Animal body weight and general health were monitored throughout the study to assess the tolerability of the treatment.[6][8]

Experimental Workflow for THZ1 Discovery and Characterization

Caption: Workflow from discovery to in vivo validation of THZ1.

Biological Effects of CDK7 Inhibition by THZ1

THZ1-mediated inhibition of CDK7 leads to a cascade of downstream effects, primarily impacting transcription and cell cycle.

-

Inhibition of RNAPII CTD Phosphorylation: THZ1 treatment leads to a rapid and sustained decrease in the phosphorylation of the RNAPII CTD at Serine 5 and Serine 7, and subsequently Serine 2.[8][12] This disrupts the transcription cycle, affecting co-transcriptional capping, promoter-proximal pausing, and productive elongation.[4][6][14]

-

Downregulation of Oncogenic Transcription Programs: THZ1 disproportionately affects the transcription of genes associated with super-enhancers, which are often key oncogenic drivers.[5] This includes the downregulation of critical transcription factors like RUNX1 in T-ALL and c-MYC in various cancers.[2][5][10]

-

Induction of Apoptosis in Cancer Cells: By disrupting the expression of anti-apoptotic proteins such as MCL-1 and BCL-XL, THZ1 potently induces apoptosis in sensitive cancer cell lines.[2][11][12]

-

Cell Cycle Arrest: As a consequence of inhibiting the CAK activity of CDK7, THZ1 can also induce cell cycle arrest, typically at the G2/M phase in some cancer cell types.[10]

Selectivity Profile

While THZ1 is highly selective for CDK7, it has been shown to inhibit CDK12 and CDK13 at slightly higher concentrations, as these kinases also possess an accessible cysteine residue near the Cys312 position of CDK7.[1][5] This off-target activity should be considered when interpreting experimental results. A non-reactive analog, THZ1-R, is often used as a negative control in experiments to distinguish the effects of covalent inhibition from other potential off-target interactions.[5][12]

Conclusion

The discovery of THZ1 represents a significant milestone in the development of targeted therapies against transcriptional addiction in cancer. Its unique covalent mechanism of action provides high potency and selectivity for CDK7, making it an invaluable tool for dissecting the complex roles of this kinase in health and disease. The preclinical data strongly support the continued investigation of THZ1 and next-generation CDK7 inhibitors as a promising therapeutic strategy for a range of malignancies.

References

- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]

- 7. nbinno.com [nbinno.com]

- 8. selleckchem.com [selleckchem.com]

- 9. apexbt.com [apexbt.com]

- 10. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. abmole.com [abmole.com]

The Evolving Landscape of Transcriptional CDK Inhibition: A Deep Dive into the Structure-Activity Relationship of THZ1 Analogs

A Technical Guide for Researchers and Drug Development Professionals

The discovery of THZ1, a potent and covalent inhibitor of cyclin-dependent kinases (CDKs) 7, 12, and 13, marked a significant advancement in the pursuit of transcription-targeting cancer therapies. Its unique mechanism of action, involving the covalent modification of a non-catalytic cysteine residue, opened new avenues for achieving kinase selectivity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of THZ1 analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry. We will explore the key structural modifications that have led to enhanced potency, selectivity, and improved pharmacological properties, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Quantitative Structure-Activity Relationship (SAR) of THZ1 Analogs

The journey from the multi-CDK inhibitor THZ1 to more selective analogs has been driven by systematic medicinal chemistry efforts. The following tables summarize the key quantitative data, including IC50 values, for THZ1 and its notable analogs against various CDKs. These tables provide a clear comparison of the potency and selectivity profiles, highlighting the impact of specific chemical modifications.

Table 1: Inhibitory Activity (IC50, nM) of THZ1 and Key Analogs against Transcriptional CDKs.

| Compound | CDK7 | CDK12 | CDK13 | CDK9 | CDK2 | Reference |

| THZ1 | 3.2 | 155 | 69 | >1000 | >1000 | [1][2] |

| THZ1-R | Inactive | - | - | - | - | [3] |

| YKL-5-124 | 9.7 | >10000 | >10000 | 3020 | 1300 | [4] |

| THZ531 | 8500 | 158 | 69 | 10500 | - | [2][5] |

| BSJ-01-175 | >10000 | 155 | - | >10000 | >10000 | [3] |

| E9 | >1000 | Low nM | - | - | - | [5] |

Note: IC50 values can vary between different assay conditions. This table provides a comparative overview based on the cited literature.

Table 2: Structure-Activity Relationship of THZ531 Analogs against CDK12. [3]

| Compound | R Group Modification | CDK12 IC50 (nM) |

| THZ531 | 3-aminopiperidine | 155 |

| Analog 1 | N-methyl-3-aminopiperidine | >1000 |

| Analog 2 | 4-aminopiperidine | >1000 |

| Analog 3 | (R)-3-aminopyrrolidine | 250 |

| Analog 4 | (S)-3-aminopyrrolidine | 180 |

| BSJ-01-175 | Chiral ether-linked piperidine | 155 |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathways targeted by THZ1 analogs and a key experimental workflow.

Figure 1. Signaling pathway of transcriptional CDKs and their inhibition by THZ1 analogs.

Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocols

To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for key experiments cited in the literature on THZ1 analogs.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is adapted from methodologies used to assess the inhibitory activity of THZ1 analogs against purified CDK enzymes.[3][4]

Materials:

-

Purified recombinant CDK7/CycH/MAT1, CDK12/CycK, or CDK13/CycK enzyme

-

Substrate: His-c-Myc (aa 17-167) or a generic kinase substrate like Myelin Basic Protein (MBP)

-

Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT

-

[γ-³²P]ATP (10 Ci/mmol)

-

10 mM ATP solution

-

THZ1 analog stock solution in DMSO

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.

-

Add varying concentrations of the THZ1 analog or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP (final concentration typically at the Km for ATP for the specific kinase).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular context. This protocol is a generalized procedure based on established CETSA methodologies.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

THZ1 analog stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 5 mM EDTA, protease and phosphatase inhibitors)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE gels, transfer apparatus, and western blot reagents

-

Primary antibody against the target protein (e.g., CDK7, CDK12)

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

Procedure:

-

Compound Treatment: Treat cultured cells with the desired concentration of the THZ1 analog or DMSO for a specific duration (e.g., 1-4 hours).

-

Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing the compound or DMSO.

-

Heat Shock: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Protein Analysis: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of soluble target protein at each temperature by western blotting.

-

Data Analysis: Quantify the band intensities from the western blots. Plot the percentage of soluble protein as a function of temperature. A stabilizing compound will result in a rightward shift of the melting curve.

Western Blotting for RNA Polymerase II CTD Phosphorylation

This protocol details the detection of changes in the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a key downstream target of transcriptional CDKs.[6]

Materials:

-

Cancer cell line of interest

-

THZ1 analog stock solution in DMSO

-

Cell lysis buffer (as in CETSA protocol)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Total RNA Pol II (e.g., Abcam ab817)

-

Phospho-RNA Pol II Ser2 (e.g., Abcam ab5095)

-

Phospho-RNA Pol II Ser5 (e.g., Abcam ab5131)

-

Phospho-RNA Pol II Ser7

-

Loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with the THZ1 analog at various concentrations and time points. Lyse the cells and determine the protein concentration.

-

SDS-PAGE and Transfer: Denature protein lysates and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescence substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify the band intensities and normalize the phosphorylated RNA Pol II levels to the total RNA Pol II and the loading control.

Conclusion and Future Directions

The development of THZ1 analogs has provided the scientific community with invaluable tools to dissect the distinct roles of CDK7, CDK12, and CDK13 in transcription and cell cycle regulation. The SAR studies have demonstrated that fine-tuning the chemical structure can lead to a dramatic shift in selectivity, from the multi-targeted THZ1 to the highly selective CDK7 inhibitor YKL-5-124 and the CDK12/13-selective inhibitors THZ531 and BSJ-01-175. These selective probes are crucial for elucidating the specific biological consequences of inhibiting each kinase and for identifying patient populations that are most likely to respond to these targeted therapies.

Future research in this area will likely focus on several key aspects. Firstly, the development of orally bioavailable and metabolically stable analogs with improved pharmacokinetic profiles is essential for clinical translation. Secondly, a deeper understanding of the mechanisms of acquired resistance to these covalent inhibitors, such as the upregulation of efflux pumps, will guide the design of next-generation compounds that can overcome these challenges.[5] Finally, the exploration of combination therapies, where selective CDK inhibitors are paired with other targeted agents or immunotherapies, holds great promise for achieving synergistic anti-tumor effects and improving patient outcomes. The continued investigation into the structure-activity relationships of THZ1 analogs will undoubtedly fuel the development of novel and effective cancer therapeutics targeting the transcriptional machinery.

References

- 1. apexbt.com [apexbt.com]

- 2. THZ531 | CDK | TargetMol [targetmol.com]

- 3. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

THZ1 Target Engagement and Downstream Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its unique mechanism of action, involving both ATP-site interaction and covalent modification of a non-catalytic cysteine residue, provides a powerful tool for dissecting the roles of CDK7 in transcription and cell cycle control. This technical guide provides an in-depth overview of THZ1's target engagement, its downstream molecular effects, and detailed protocols for key experimental assays.

Target Engagement and Mechanism of Action

THZ1 acts as an irreversible inhibitor of CDK7 by forming a covalent bond with a specific cysteine residue, Cys312, located outside of the kinase's ATP-binding pocket.[1][2] This interaction is highly specific due to the unique location of this cysteine residue, which is not conserved in other CDK family members, although some off-target activity has been noted at higher concentrations on CDK12 and CDK13.[2][3] The covalent binding of THZ1 to CDK7 locks the kinase in an inactive conformation, thereby inhibiting its catalytic activity.[2]

Kinase Selectivity Profile

The inhibitory activity of THZ1 is most potent against CDK7, with significantly less activity against other kinases. The half-maximal inhibitory concentration (IC50) for CDK7 is in the low nanomolar range.

| Kinase | IC50 (nM) | Reference |

| CDK7 | 3.2 | [4][5] |

| CDK12 | Moderately sensitive at higher concentrations | [2] |

| CDK13 | Moderately sensitive at higher concentrations | [2] |

| CDK2 | 1300 | [6] |

| CDK9 | 3020 | [6] |

Antiproliferative Activity

THZ1 exhibits potent antiproliferative effects across a wide range of cancer cell lines, with IC50 values varying based on the specific cell type and its transcriptional dependencies.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | [5] |

| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | [5] |

| H1299 | Non-small cell lung cancer | ~50 (at 48h) | [7] |

| Multiple Myeloma (various) | Multiple Myeloma | 50-400 (at 24h) | [8] |

| Breast Cancer (various) | Breast Cancer | 80-300 (at 48h) | [9] |

Downstream Effects of THZ1

The inhibition of CDK7 by THZ1 leads to a cascade of downstream effects, primarily impacting transcription and cell cycle progression, ultimately leading to apoptosis in cancer cells.

Inhibition of Transcription

CDK7 is a critical component of the general transcription factor TFIIH. In this context, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine residues 2, 5, and 7.[7][10] This phosphorylation is essential for the initiation and elongation phases of transcription. THZ1-mediated inhibition of CDK7 blocks this phosphorylation, leading to:

-

Defective Co-transcriptional Capping: The recruitment of capping enzymes to the nascent RNA transcript is dependent on Pol II CTD phosphorylation. THZ1 treatment impairs this process.

-

Promoter-Proximal Pausing Defects: THZ1 affects the stable pausing of Pol II near the promoter, a key regulatory step in gene expression.

-

Reduced Productive Elongation: The transition of Pol II from a paused state to productive elongation is inhibited.[7]

A key feature of THZ1's transcriptional repressive activity is its profound effect on genes regulated by super-enhancers .[11] These large clusters of enhancers drive the expression of key oncogenes that are critical for tumor cell identity and survival, such as MYC and RUNX1.[1][11] By disrupting super-enhancer function, THZ1 can selectively target the transcriptional addictions of cancer cells.

Disruption of the Cell Cycle

CDK7 also functions as the catalytic subunit of the CDK-activating kinase (CAK) complex. CAK is responsible for the activating phosphorylation of the T-loop of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[7][10] By inhibiting CDK7, THZ1 prevents the activation of these downstream CDKs, leading to cell cycle arrest at the G1/S and G2/M transitions.[7][12][13]

Induction of Apoptosis

The combined effects of transcriptional repression and cell cycle arrest ultimately trigger apoptosis in cancer cells. THZ1 has been shown to induce apoptosis by downregulating the expression of key anti-apoptotic proteins, including BCL2, BCL-XL, and MCL-1.[8][14] This is often accompanied by the activation of the caspase cascade, as evidenced by the cleavage of PARP and caspase-3.[8][15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by THZ1 and a general workflow for a common experimental assay used to study its effects.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]

- 5. apexbt.com [apexbt.com]

- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]

- 12. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]

- 13. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]

- 14. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In Vitro Characterization of THZ1 Kinase Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of THZ1, a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). THZ1 has garnered significant interest in cancer research due to its unique mechanism of action and its potent anti-proliferative effects across a range of cancer cell lines.[1][2] This document details the quantitative selectivity of THZ1, outlines the experimental protocols for its characterization, and illustrates the key signaling pathways and experimental workflows.

THZ1 Kinase Selectivity Profile

THZ1 is a potent inhibitor of CDK7 with a reported IC50 of 3.2 nM.[2][3] Its mechanism of action is covalent, targeting a cysteine residue (C312) located outside of the canonical kinase domain, which contributes to its high selectivity for CDK7.[1][2][3] However, like many kinase inhibitors, THZ1 exhibits activity against other kinases, particularly at higher concentrations. A comprehensive understanding of its selectivity is crucial for interpreting experimental results and anticipating potential off-target effects.

Quantitative Kinase Inhibition Data

The following table summarizes the in vitro inhibitory activity of THZ1 against its primary target, CDK7, and other kinases as determined by various biochemical and cellular assays.

| Kinase Target | Assay Type | IC50 / % Inhibition | Notes |

| CDK7 | Biochemical Kinase Assay | 3.2 nM | Primary covalent target.[2][3] |

| CDK12 | Cellular Assay | Potent Inhibition | Also inhibited via a covalent mechanism.[4] |

| CDK13 | Cellular Assay | Potent Inhibition | Also inhibited via a covalent mechanism.[4] |

| MLK3 | KiNativ | >75% inhibition @ 1 µM | Non-covalent off-target.[5] |

| PIP4K2C | KiNativ | >75% inhibition @ 1 µM | Non-covalent off-target.[5] |

| JNK1 | KiNativ | >75% inhibition @ 1 µM | Non-covalent off-target.[5] |

| JNK2 | KiNativ | >75% inhibition @ 1 µM | Non-covalent off-target.[5] |

| JNK3 | KiNativ | >75% inhibition @ 1 µM | Non-covalent off-target.[5] |

| MER | KiNativ | >75% inhibition @ 1 µM | Non-covalent off-target.[5] |

| TBK1 | KiNativ | >75% inhibition @ 1 µM | Non-covalent off-target.[5] |

| IGF1R | KiNativ | >75% inhibition @ 1 µM | Non-covalent off-target.[5] |

| NEK9 | KiNativ | >75% inhibition @ 1 µM | Non-covalent off-target.[5] |

| PCTAIRE2 | KiNativ | >75% inhibition @ 1 µM | Non-covalent off-target.[5] |

Experimental Protocols

The characterization of THZ1's kinase selectivity involves a combination of biochemical and cell-based proteomic approaches. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay for CDK7 Inhibition

This protocol describes a radiometric filter binding assay to determine the IC50 of THZ1 against the CDK7/Cyclin H/MAT1 complex. This method directly measures the phosphorylation of a substrate by the kinase.

Materials:

-

Recombinant active CDK7/Cyclin H/MAT1 complex

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 50 µg/mL Heparin, 3 µg/mL BSA)

-

Peptide substrate (e.g., CDK7/9tide: YSPTSPSYSPTSPSYSPTSPSKKKK)

-

[γ-³²P]ATP

-

THZ1 stock solution (in DMSO)

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of THZ1 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction mixture containing the peptide substrate and kinase reaction buffer.

-

Initiation of Reaction: Add the CDK7/Cyclin H/MAT1 complex to the reaction mixture.

-

Pre-incubation with Inhibitor: Add the diluted THZ1 or DMSO (vehicle control) to the kinase reaction mixture and pre-incubate for a specified time (e.g., 30 minutes at 30°C) to allow for inhibitor binding.

-

Start of Phosphorylation: Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Filter Binding: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter, while the unincorporated [γ-³²P]ATP will flow through.

-

Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.

-

Detection: Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each THZ1 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Chemical Proteomics: Kinobeads Pulldown Assay

This method allows for the unbiased profiling of THZ1's kinase targets in a cellular context. It relies on the competition between THZ1 and immobilized, non-selective kinase inhibitors (Kinobeads) for binding to kinases in a cell lysate.

Materials:

-

Kinobeads (a mixture of sepharose beads coupled with non-selective kinase inhibitors)

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1.5 mM MgCl2, 1 mM DTT, protease and phosphatase inhibitors)

-

Cell culture flasks and cells of interest

-

THZ1 stock solution (in DMSO)

-

Wash buffer (e.g., Tris-buffered saline with 0.2% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Mass spectrometer

Procedure:

-

Cell Culture and Lysis: Culture cells to the desired confluency. Harvest and lyse the cells in ice-cold lysis buffer.

-

Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Inhibitor Treatment: Incubate the cell lysate with varying concentrations of THZ1 or DMSO (vehicle control) for a specified time (e.g., 1 hour at 4°C) with gentle rotation.

-

Kinobeads Incubation: Add the Kinobeads slurry to the inhibitor-treated lysates and incubate for a further period (e.g., 1 hour at 4°C) to allow for the binding of kinases not inhibited by THZ1.

-

Washing: Pellet the Kinobeads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the Kinobeads by adding elution buffer and heating.

-

Sample Preparation for Mass Spectrometry: The eluted proteins are then subjected to in-gel or in-solution digestion with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins in each sample. The abundance of each kinase in the THZ1-treated samples is compared to the DMSO control. A decrease in the amount of a kinase pulled down by the Kinobeads in the presence of THZ1 indicates that THZ1 is binding to and inhibiting that kinase.

Visualizations: Signaling Pathways and Workflows

CDK7 Signaling Pathway and THZ1's Mechanism of Action

CDK7 is a key component of the Transcription Factor IIH (TFIIH) complex and acts as a CDK-activating kinase (CAK). In the context of transcription, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is crucial for the initiation and elongation phases of transcription. THZ1 covalently binds to CDK7, inhibiting its kinase activity and thereby blocking RNAPII phosphorylation, leading to a global down-regulation of transcription.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]

- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]

The Crucial Role of the (Dimethylamino)but-2-enoyl Warhead in the Covalent CDK7 Inhibitor THZ1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a critical regulator of transcription and the cell cycle. The remarkable efficacy and selectivity of THZ1 are intrinsically linked to its unique (dimethylamino)but-2-enoyl warhead. This technical guide delves into the pivotal role of this electrophilic moiety, detailing its mechanism of action, contribution to binding affinity and selectivity, and the experimental methodologies used to characterize its function. Through a comprehensive review of biochemical and cellular data, this document provides an in-depth understanding of how this specific chemical feature drives the biological activity of THZ1, offering valuable insights for the design of next-generation covalent kinase inhibitors.

Introduction

Cyclin-Dependent Kinase 7 (CDK7) is a key component of the transcription factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex.[1][2] Through its kinase activity, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), thereby regulating transcription initiation and elongation.[1][2] Given its central role in maintaining the transcriptional program of cancer cells, CDK7 has emerged as a compelling therapeutic target.

THZ1 is a first-in-class covalent inhibitor of CDK7 that has demonstrated remarkable anti-proliferative activity in various cancer models.[1] A key architectural feature of THZ1 is the (dimethylamino)but-2-enoyl group, an electrophilic "warhead" that engages in a covalent interaction with its target protein. This guide elucidates the critical function of this warhead in the context of THZ1's mechanism of action and its broader implications for covalent drug design.

The Covalent Mechanism of Action

The (dimethylamino)but-2-enoyl warhead of THZ1 is an α,β-unsaturated carbonyl moiety that acts as a Michael acceptor. This electrophilic center is specifically designed to react with a nucleophilic cysteine residue on its target protein. In the case of CDK7, the warhead of THZ1 forms an irreversible covalent bond with Cysteine 312 (Cys312).[1] This cysteine residue is located in a non-conserved region outside of the canonical ATP-binding pocket, a feature that significantly contributes to the selectivity of THZ1.[1]

The formation of this covalent bond leads to the irreversible inhibition of CDK7's kinase activity. By permanently occupying a region near the active site, THZ1 prevents the binding of ATP and the subsequent phosphorylation of CDK7 substrates, most notably the CTD of RNAPII.[1]

Quantitative Analysis of THZ1 Activity

The potency of THZ1 has been quantified through various in vitro and cellular assays. The following tables summarize key quantitative data, highlighting the compound's activity against its primary target, CDK7, as well as its off-targets and its anti-proliferative effects in cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of THZ1

| Target | IC50 (nM) | Assay Type | Reference |

| CDK7 | 3.2 | Biochemical Kinase Assay | [1] |

| CDK12 | ~158 | Biochemical Kinase Assay | |

| CDK13 | equipotent to CDK7 | Biochemical Kinase Assay |

Table 2: Cellular Anti-proliferative Activity of THZ1

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | Resazurin Viability Assay | [1] |

| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 | Not Specified | |

| KOPTK1 | T-cell Acute Lymphoblastic Leukemia | Not Specified | Not Specified | [1] |

| DND-41 | T-cell Acute Lymphoblastic Leukemia | Not Specified | Not Specified | [1] |

| HCT116 | Colorectal Carcinoma | Not Specified | Not Specified | |

| 293A | Embryonic Kidney | Not Specified | Not Specified | |

| Multiple Myeloma Cell Lines | Multiple Myeloma | Potent Activity | Apoptosis/Proliferation Assays | |

| MYCN-amplified Neuroblastoma | Neuroblastoma | 6-9 | Viability Assay |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the role of the (dimethylamino)but-2-enoyl warhead in THZ1.

In Vitro CDK7 Kinase Assay

This assay measures the ability of THZ1 to inhibit the kinase activity of recombinant CDK7/Cyclin H/MAT1 complex in a controlled, cell-free environment.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex (e.g., from Thermo Fisher Scientific)

-

THZ1 (and a non-covalent analog, THZ1-R, as a control)

-

Kinase Buffer: 40 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 5% glycerol

-

ATP solution (with [γ-³²P]ATP for radioactive detection)

-

Substrate: Recombinant RPB1 subunit of RNAPII CTD

-

EDTA solution

-

Nitrocellulose membrane

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of THZ1 and the control compound in DMSO.

-

In a microcentrifuge tube, combine the recombinant CDK7/Cyclin H/MAT1 complex with the kinase buffer.

-

Add the diluted THZ1 or control compound to the kinase reaction mixture. For time-dependent inhibition assays, pre-incubate the enzyme and inhibitor for varying durations (e.g., 0-4 hours) at 30°C before adding ATP.

-

Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP and the RPB1 substrate.

-

Incubate the reaction at 30°C for a defined period (e.g., 45 minutes).

-

Stop the reaction by adding EDTA to a final concentration of 50 mM.

-

Spot the reaction mixture onto a nitrocellulose membrane.

-

Wash the membrane multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air-dry the membrane and quantify the incorporated radioactivity using a phosphorimager.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Western Blot Analysis of RNAPII CTD Phosphorylation

This assay assesses the effect of THZ1 on the phosphorylation of the RNAPII CTD at specific serine residues within a cellular context.

Materials:

-

Cancer cell line of interest (e.g., Jurkat)

-

THZ1

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-RNAPII CTD (Ser2)

-

Anti-phospho-RNAPII CTD (Ser5)

-

Anti-phospho-RNAPII CTD (Ser7)

-

Anti-total RNAPII CTD

-

Anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in a culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of THZ1 or DMSO (vehicle control) for a specified time (e.g., 4-6 hours).

-

Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated RNAPII levels to the total RNAPII and the loading control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Intact cells

-

THZ1

-

PBS

-

Lysis buffer with protease inhibitors

-

Antibody against the target protein (CDK7)

-

Secondary antibody for detection (e.g., HRP-conjugated)

-

Equipment for heating samples (e.g., PCR cycler) and for protein detection (e.g., Western blotting apparatus)

Procedure:

-

Treat intact cells with THZ1 or vehicle control for a specific duration.

-

Wash the cells to remove unbound compound.

-

Resuspend the cells in PBS and aliquot them into PCR tubes.

-

Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a PCR cycler, followed by a cooling step.

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

-

Analyze the amount of soluble target protein (CDK7) in the supernatant by Western blotting or other protein detection methods.

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of THZ1 indicates target engagement.

Visualizing the Impact of THZ1

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Covalent inhibition of CDK7 by THZ1 via its warhead.

References

Physicochemical properties of N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a synthesized overview based on publicly available data and predictive models for the compound N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide. Experimental data for this specific molecule is not widely available in the public domain.

Introduction

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide is a complex organic molecule that incorporates several pharmacologically relevant moieties, including a substituted pyrimidine, an indole ring, and a benzamide scaffold. The presence of the acrylamide group suggests a potential for covalent interaction with biological targets. This document provides a summary of its predicted physicochemical properties and outlines general experimental protocols for their determination.

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted properties for N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide.

| Property | Predicted Value | Method |

| Molecular Formula | C33H30ClN7O2 | - |

| Molecular Weight | 604.1 g/mol | - |

| XLogP3 | 5.8 | Computational |

| Hydrogen Bond Donor Count | 4 | Computational |

| Hydrogen Bond Acceptor Count | 7 | Computational |

| Rotatable Bond Count | 8 | Computational |

| Exact Mass | 603.21495 g/mol | Computational |

| Topological Polar Surface Area | 134 Ų | Computational |

| Heavy Atom Count | 43 | Computational |

| Complexity | 1110 | Computational |

Experimental Protocols

The following are generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Solubility Determination (Shake-Flask Method)

A standard shake-flask method can be used to determine the aqueous solubility of the compound.

Caption: Workflow for solubility determination using the shake-flask method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa).

Caption: Experimental workflow for pKa determination by potentiometric titration.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) between n-octanol and water can be determined using a shake-flask method.

Caption: Workflow for LogP determination.

Potential Signaling Pathway Interactions

Given the structural motifs present in N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide, it is plausible that this compound could interact with various signaling pathways, particularly those involving protein kinases. The indolyl-pyrimidine core is a common scaffold in many kinase inhibitors. The acrylamide moiety can act as a Michael acceptor, enabling covalent modification of cysteine residues in the target protein.

Caption: Postulated mechanism of action via kinase inhibition.

Conclusion

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide is a molecule of interest for drug discovery, likely as a kinase inhibitor. The predicted physicochemical properties suggest moderate lipophilicity. The provided experimental protocols offer a starting point for the empirical characterization of this compound. Further studies are required to elucidate its precise biological targets and mechanism of action. of action.

Methodological & Application

THZ1 Treatment Protocol for Cancer Cell Lines: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex. By inhibiting CDK7, THZ1 disrupts transcriptional regulation and cell cycle progression, leading to anti-proliferative and apoptotic effects in a broad range of cancer cell lines. These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with THZ1, including methods for assessing cell viability, apoptosis, and cell cycle distribution. Additionally, quantitative data on THZ1 efficacy across various cancer types are presented, along with diagrams illustrating its mechanism of action and experimental workflows.

Introduction

Cancer is often characterized by dysregulated transcription and uncontrolled cell proliferation. THZ1 targets the fundamental cellular machinery responsible for these processes. As a covalent inhibitor of CDK7, THZ1 effectively suppresses the initiation and elongation phases of transcription by inhibiting the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7.[1][2][3] Furthermore, by inhibiting the CAK complex, THZ1 prevents the activation of cell cycle-dependent kinases, leading to cell cycle arrest.[4] This dual mechanism of action makes THZ1 a valuable tool for cancer research and a promising candidate for therapeutic development, particularly in cancers addicted to transcriptional amplification of oncogenes like MYC.[5][6]

Data Presentation

Table 1: THZ1 IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of THZ1 varies across different cancer cell lines, reflecting their differential dependence on transcriptional regulation. A screening of over 1000 cancer cell lines revealed that 53% exhibited IC50 values below 200 nM.[4][5] The following table summarizes reported IC50 values for THZ1 in specific cancer cell lines.

| Cancer Type | Cell Line | IC50 (nM) | Treatment Duration | Assay | Reference |

| Urothelial Carcinoma | T24 | ~250-500 | 24 h | WST-1 | [7][8] |

| BFTC-905 | ~250-500 | 24 h | WST-1 | [7][8] | |

| Breast Cancer | Panel of 13 lines | 80-300 | 48 h | Not Specified | [9] |

| JIMT-1 | >100 | 7 days | Not Specified | [9] | |

| SKBR3 | <100 | 7 days | Not Specified | [9] | |

| Medulloblastoma (MYC-amplified) | D458 | 10 | Not Specified | Not Specified | [10] |

| D425 | 10 | Not Specified | Not Specified | [10] | |

| Medulloblastoma (non-MYC-amplified) | ONS76 | 270 | Not Specified | Not Specified | [10] |

| UW228 | 150 | Not Specified | Not Specified | [10] | |

| B-Cell Acute Lymphocytic Leukemia | NALM6 | 101.2 | 72 h | CTG | [6] |

| REH | 26.26 | 72 h | CTG | [6] | |

| T-Cell Acute Lymphoblastic Leukemia | Jurkat | 50 | 72 h | Resazurin | [2] |

| KOPTK1 | 6-9 | Not Specified | Not Specified | [4] | |

| Neuroblastoma (MYCN-amplified) | Panel of cell lines | ~10-fold lower than non-amplified | Not Specified | Not Specified | [4] |

Experimental Protocols

Cell Viability Assay (WST-1 Assay)

This protocol is adapted for assessing the dose-dependent cytotoxic effects of THZ1 on urothelial carcinoma cell lines.[7][8]

Materials:

-

Cancer cell lines (e.g., T24, BFTC-905)

-

Complete cell culture medium

-

THZ1 (stock solution in DMSO)

-

96-well plates

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of THZ1 in complete medium. A typical concentration range is 0-750 nM.[7][8] Include a DMSO vehicle control.

-

Remove the overnight medium from the cells and add 100 µL of the THZ1 dilutions or vehicle control to the respective wells.

-

Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Western Blot for Caspase and PARP Cleavage)

This protocol describes the detection of apoptosis markers by western blot following THZ1 treatment.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

THZ1 (stock solution in DMSO)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-cleaved-caspase-3, anti-cleaved-caspase-7, anti-cleaved-PARP, anti-Bcl-2, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with THZ1 at desired concentrations (e.g., 250 nM and 500 nM) or DMSO vehicle control for 24 hours.[7][8]

-